molecular formula C23H25N5O2 B2700731 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide CAS No. 422531-76-8

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No. B2700731
CAS RN: 422531-76-8
M. Wt: 403.486
InChI Key: KWOKBXOKYGJHOJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole group and a benzotriazine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzotriazine is a type of heterocyclic compound that contains a benzene ring fused to a triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Routes : Research has demonstrated innovative synthesis methods for tetrahydropyrazino[1,2-a]indoles, showcasing high yields and diverse nucleophilic substitutions, potentially applicable for creating derivatives of the target compound for various research applications (Katritzky et al., 2003).

  • Catalytic Annulations : A study on gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles forming indolo[2,3-b]quinoline cores illustrates the synthetic versatility of indole derivatives, suggesting pathways for synthesizing complex structures related to the compound (Tsai et al., 2018).

Biological Activities

  • Antimicrobial Activity : Compounds incorporating indole and benzotriazole moieties have been investigated for antimicrobial properties. A study involving substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides highlighted their potential antimicrobial activities, indicative of the research interest in exploiting such chemical frameworks for therapeutic applications (Prasad, 2017).

  • Solid-State Synthesis of Indoles : The efficient catalyst-driven synthesis of 3-substituted indoles under solid-state conditions demonstrates the chemical flexibility and reactivity of indole derivatives, which could be relevant for generating analogs of the specified compound (Ghorbani‐Vaghei et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the diverse biological activities of many indole derivatives, it could be of interest for pharmaceutical research .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-22(24-14-13-17-16-25-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)26-27-28/h3-6,8-11,16,25H,1-2,7,12-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOKBXOKYGJHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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